molecular formula C15H18N2O2S B11354750 2-(2-methylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

2-(2-methylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B11354750
M. Wt: 290.4 g/mol
InChI Key: OEABNLCHQNMGSB-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group and a thiazole ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 2-methylphenol with 2-bromoethylamine hydrobromide to form 2-(2-methylphenoxy)ethylamine. This intermediate is then reacted with 2-methyl-1,3-thiazole-4-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-methylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and thiazole groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-methylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide stands out due to its unique combination of phenoxy and thiazole groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C15H18N2O2S/c1-11-5-3-4-6-14(11)19-9-15(18)16-8-7-13-10-20-12(2)17-13/h3-6,10H,7-9H2,1-2H3,(H,16,18)

InChI Key

OEABNLCHQNMGSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC2=CSC(=N2)C

Origin of Product

United States

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